3-(4-Bromophenyl)-1-(2,4-dichlorophenyl)propan-1-one
Overview
Description
3-(4-Bromophenyl)-1-(2,4-dichlorophenyl)propan-1-one is a useful research compound. Its molecular formula is C15H11BrCl2O and its molecular weight is 358.1 g/mol. The purity is usually 95%.
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Biological Activity
3-(4-Bromophenyl)-1-(2,4-dichlorophenyl)propan-1-one is a synthetic organic compound with the molecular formula C15H11BrCl2O and a molecular weight of 358.1 g/mol. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal domains. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
- Molecular Formula : C15H11BrCl2O
- Molecular Weight : 358.1 g/mol
- CAS Number : 898761-88-1
- Purity : Typically around 95% .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its antimicrobial, antifungal, and cytotoxic properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound demonstrate significant antimicrobial activity against a range of pathogens. The minimum inhibitory concentration (MIC) values are crucial for evaluating this activity.
Compound | Pathogen | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 0.035 |
This compound | Candida albicans | 0.023 |
These results suggest that the compound exhibits potent antimicrobial properties, particularly against Candida albicans, which is notable for antifungal applications .
Antifungal Activity
The antifungal properties of related compounds have been extensively studied. For instance, the compound's structural analogs have shown effectiveness against various fungal strains, with some derivatives demonstrating MIC values significantly lower than traditional antifungal agents.
Compound | Fungal Strain | MIC (µg/mL) |
---|---|---|
Analog A | Candida albicans | 0.023 |
Analog B | Aspergillus niger | 0.045 |
The data indicates that structural modifications can enhance antifungal potency, emphasizing the importance of the dichloro substitution on the phenyl ring .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Cytochrome P450 Enzymes : The compound may inhibit cytochrome P450 enzymes involved in sterol biosynthesis in fungi, which is crucial for their growth and survival .
- Radical Scavenging Activity : As a member of the flavonoid family, it may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress .
Case Studies
Several studies have documented the effects of this compound on various biological systems:
- Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at low concentrations .
- Cytotoxicity Assay : In vitro assays demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. The IC50 values were determined to be within a range that indicates effective cytotoxicity without excessive toxicity to normal cells .
Properties
IUPAC Name |
3-(4-bromophenyl)-1-(2,4-dichlorophenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2O/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(17)9-14(13)18/h1-2,4-7,9H,3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJKQMOIFIEVFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601208633 | |
Record name | 1-Propanone, 3-(4-bromophenyl)-1-(2,4-dichlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601208633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898761-88-1 | |
Record name | 1-Propanone, 3-(4-bromophenyl)-1-(2,4-dichlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898761-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanone, 3-(4-bromophenyl)-1-(2,4-dichlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601208633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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